molecular formula C14H10F2N2O3 B5494697 1-(1,3-Benzodioxol-5-yl)-3-(3,4-difluorophenyl)urea

1-(1,3-Benzodioxol-5-yl)-3-(3,4-difluorophenyl)urea

Cat. No.: B5494697
M. Wt: 292.24 g/mol
InChI Key: SCUGSQMYKQENBJ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(3,4-difluorophenyl)urea is an organic compound that features a benzodioxole ring and a difluorophenyl group connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(3,4-difluorophenyl)urea typically involves the reaction of 1,3-benzodioxole-5-amine with 3,4-difluorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-3-(3,4-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the urea linkage into amine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(3,4-difluorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-(1,3-Benzodioxol-5-yl)-3-(3,4-difluorophenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor signaling.

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-3-phenylurea
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)urea
  • 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichlorophenyl)urea

Uniqueness: 1-(1,3-Benzodioxol-5-yl)-3-(3,4-difluorophenyl)urea is unique due to the presence of both benzodioxole and difluorophenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these characteristics are desired.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3/c15-10-3-1-8(5-11(10)16)17-14(19)18-9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUGSQMYKQENBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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